N-Benzylphthalimide
Overview
Description
N-Benzylphthalimide (NBPT), also known as 2-benzylisoindoline-1,3-dione, is an N-substituted phthalimide . It is a roof-shaped molecule with a planar cyclic imide and a phenyl ring connected by a methylene group .
Synthesis Analysis
N-Benzylphthalimide has been synthesized under microwave irradiation . The synthesis involves reacting phthalic anhydride with benzyl amine in glacial acetic acid . The yield of the product could attain 98% in 420s .Molecular Structure Analysis
NBPT is a roof-shaped molecule with a planar cyclic imide and a phenyl ring connected by a methylene group . The crystal structure of N-Benzylphthalimide has parallel layers of phthalimides stacked along the a-axis .Chemical Reactions Analysis
The classical method of producing N-Benzylphthalimide involves making a salt with the reaction of phthalimide and KOH, then producing the N-alkylating phthalimides with the reaction of a halogenated compound and the salt in the presence of N,N-dimethylformamide (DMF) .Physical And Chemical Properties Analysis
N-Benzylphthalimide is a white crystalline powder . It has a melting point of 114-116 °C (lit.), a boiling point of 379.79°C (rough estimate), and a density of 1.3430 .Scientific Research Applications
Photoredox Decarboxylation :
- N-Benzylphthalimide is used in the synthesis of biologically relevant isoindolinone structures. Its selective monobenzylated derivatives, formed when irradiated with arylacetates, can be converted into 3-benzylisoindolinones, showcasing its utility in creating compounds with potential biological significance (Griesbeck et al., 2017).
Biological Response Modifiers :
- N-Benzylphthalimide analogs have shown potential as biological response modifiers. These analogs, derived from modifications of thalidomide, have demonstrated regulatory effects on tumor necrosis factor-alpha (TNF-alpha) production. This suggests their use in diseases where TNF-alpha plays a critical role, such as AIDS, tumors, and rheumatoid arthritis (Hashimoto, 1998).
Catalytic Applications :
- N-Benzylphthalimide and its derivatives are used in catalytic processes. For instance, N-Hydroxyphthalimide, a related compound, has been employed as a heterogeneous catalyst in the aerobic oxidation of benzylamine to benzyl imines, demonstrating its relevance in organic synthesis (Dhakshinamoorthy et al., 2010).
Structural Studies :
- The structure of N-benzylphthalimide derivatives has been examined, revealing insights into their molecular configuration. Such studies are vital for understanding the compound's properties and potential applications in pharmaceuticals and materials science (Vila et al., 2013).
DNA Photocleavers :
- Certain N-benzylphthalimide derivatives have been studied for their ability to photocleave DNA. This application is significant in the field of molecular biology and genetics, as it could be utilized in DNA manipulation and analysis (Qian et al., 2001).
Future Directions
Research on N-Benzylphthalimide and its derivatives continues to be a topic of interest. For instance, a study has reported the synthesis of N-Benzylphthalimide under microwave irradiation to raise the yield and speed up the reaction . Another study has reported the use of N-Benzylphthalimide in the development of a liquid organic hydrogen carrier .
properties
IUPAC Name |
2-benzylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITXFYCLPDFRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036647 | |
Record name | N-Benzylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylphthalimide | |
CAS RN |
2142-01-0 | |
Record name | 2-(Phenylmethyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2142-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2142-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G2A77460J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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